molecular formula C7H8N4 B1396076 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 941868-27-5

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B1396076
CAS No.: 941868-27-5
M. Wt: 148.17 g/mol
InChI Key: WZJGBNLTUIUHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound is a 7-deazapurine analog, a privileged structure found in several approved drugs and known for its diverse biological activities . Researchers value this core structure for developing novel therapeutic agents, particularly as a key intermediate in synthesizing targeted inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold is extensively investigated for its potential in infectious disease research. Analogs of this core have demonstrated promising inhibitory activity against critical drug targets in protozoan parasites, such as Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), which is vital for malaria transmission . Furthermore, closely related compounds have shown potent activity against Cryptosporidium parvum CDPK1 (CpCDPK1), blocking parasite proliferation in the low micromolar range and presenting a potential therapeutic strategy against cryptosporidiosis . This scaffold has also been explored as a novel antitubercular agent, with specific derivatives exhibiting excellent activity against Mycobacterium tuberculosis . In oncology research, the pyrrolo[2,3-d]pyrimidine core is a recognized structure for designing antitumor agents. Substituted analogs function as microtubule inhibitors, disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis . These compounds can bind to unique sites on tubulin, distinct from classical taxane or vinca alkaloid binding sites, offering a potential pathway to overcome multidrug resistance in cancer therapy . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJGBNLTUIUHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Aromatic and aliphatic amines, HCl as a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Drug Development

1.1 Therapeutic Potential Against Autoimmune Diseases

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives have been developed as selective inhibitors of Bruton’s tyrosine kinase (BTK), which plays a crucial role in the treatment of autoimmune diseases such as rheumatoid arthritis. These compounds have shown improved pharmacokinetic properties and selectivity for BTK, making them promising candidates for further clinical evaluation.

1.2 Inhibition of Protein Kinases

The compound has demonstrated efficacy as an inhibitor of various protein kinases, including Janus Kinase 3 (JAK3) and Protein Kinase B (PKB or Akt). These kinases are often deregulated in diseases like cancer and autoimmune disorders. For instance, one derivative exhibited an IC50 value of 8.5 nM against JAK1, indicating strong selectivity and potential for treating JAK1-mediated autoimmune diseases .

Cancer Therapeutics

2.1 Anticancer Properties

Research indicates that derivatives of this compound can act as potent anticancer agents. They have been evaluated for their ability to inhibit PKB, which is frequently overactive in various cancers. Optimization processes have led to the development of nanomolar inhibitors with significant selectivity for PKB over other kinases, highlighting their potential as targeted cancer therapies .

2.2 Multi-targeted Kinase Inhibitors

Recent studies have identified new derivatives that target multiple tyrosine kinases, showing promise in inducing apoptosis in cancer cells. These compounds exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 29 to 59 µM, suggesting their potential utility in multi-targeted cancer therapy strategies .

Immunosuppressive Applications

3.1 Use in Organ Transplantation

The immunosuppressive properties of this compound derivatives have been investigated for their potential use in organ transplantation. By inhibiting JAK3, these compounds can modulate immune responses effectively, thereby reducing the risk of organ rejection in transplant patients .

3.2 Treatment of Autoimmune Disorders

The compound's ability to inhibit pathways involved in immune response regulation positions it as a candidate for treating various autoimmune disorders beyond rheumatoid arthritis, including lupus and multiple sclerosis .

Summary Table of Applications

Application Area Target/Mechanism Example Findings
Autoimmune DiseasesBTK InhibitionImproved pharmacokinetics; selective BTK inhibitors
Cancer TherapeuticsPKB InhibitionNanomolar inhibitors; significant selectivity
Immunosuppressive AgentsJAK3 InhibitionPotential use in organ transplants and autoimmune disorders

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Solubility : Methoxy or halogen substituents on the N4-phenyl group (e.g., Compound 6) enhance hydrophobicity compared to the methyl group, affecting pharmacokinetics .

Kinase Inhibition

  • N4-Phenyl Derivatives (e.g., Compound 12f): Exhibit potent NF-κB-inducing kinase (NIK) inhibition (IC₅₀ < 10 nM) and anti-inflammatory effects in psoriasis models. The 4-morpholinophenyl and thiazolyl groups enhance selectivity and potency .
  • 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine : Used in Suzuki-Miyaura cross-coupling reactions to generate analogs with aurora kinase inhibitory activity (IC₅₀ = 0.5–5 μM) .

Structural Activity Relationships (SAR)

  • N4-Substituents : Bulky groups (e.g., biphenyl in Compound 16) improve target affinity but may reduce solubility. Halogen atoms (Cl, Br) enhance electrophilic interactions in kinase binding pockets .
  • 2-NH₂ vs. 2-DesNH₂ Analogs: Removal of the 2-amino group in 6-phenylmethyl derivatives reduces potency by >50%, highlighting its role in hydrogen bonding .

Biological Activity

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer and other diseases. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in different models, and its potential therapeutic applications.

The compound primarily acts as an inhibitor of receptor tyrosine kinases (RTKs) and has shown selectivity towards specific mutations. For instance, in studies involving RET-driven cell lines, this compound demonstrated significant inhibition of cell growth at concentrations as low as 1 µM, effectively blocking the phosphorylation of downstream kinases such as AKT and ERK . This suggests that the compound may serve as a selective therapeutic agent against tumors driven by RET mutations.

In Vitro Efficacy

In vitro studies have revealed that this compound exhibits varying degrees of potency against different kinases. Notably, it displayed a GI50 value of approximately 4.35 µM against L858R/T790M-driven H1975 cells, indicating moderate activity compared to third-generation EGFR inhibitors. Importantly, it showed no activity against wild-type EGFR-driven cells, underscoring its selectivity for mutant forms .

Table 1: In Vitro Activity Against Various Cell Lines

Cell LineMutation TypeGI50 (µM)
ED-MCF7RET-driven3
H1975L858R/T790M4.35
H292WT EGFR>10

Inhibition of Plasmodium falciparum Kinases

Another area of interest is the compound's potential as an inhibitor of Plasmodium falciparum calcium-dependent protein kinases (CDPKs). Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine, including this compound, can inhibit PfCDPK4 with IC50 values ranging from 0.210 to 0.530 μM. This positions the compound as a promising candidate for antimalarial drug development .

Table 2: Inhibition Potency Against PfCDPKs

KinaseIC50 (µM)
PfCDPK40.210 - 0.530
PfCDPK10.589

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • RET-driven Tumor Models : In xenograft models using RET-driven tumors, administration of the compound resulted in significant tumor growth inhibition while maintaining a favorable safety profile .
  • Antimalarial Activity : A study demonstrated that this compound could effectively reduce parasitemia in infected mice models, showcasing its dual potential in oncology and infectious diseases .
  • PKB Inhibition : The compound has been shown to selectively inhibit PKB (also known as AKT), demonstrating up to 150-fold selectivity over PKA. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

Q & A

What are the optimal synthetic routes for 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?

Level: Basic
Methodology:

  • Core formation: Start with cyclization reactions to construct the pyrrolo[2,3-d]pyrimidine scaffold. For example, use 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a precursor and perform nucleophilic substitution with methylamine to introduce the 6-methyl group .
  • Reaction conditions: Conduct reactions in polar aprotic solvents (e.g., isopropanol) with acid catalysis (e.g., HCl) under reflux (12–48 hours) to optimize yield .
  • Purification: Recrystallize from methanol or ethanol to isolate the product .

How can the structure of this compound be rigorously characterized?

Level: Basic
Methodology:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to confirm substituent positions. Key signals include aromatic protons (δ 6.5–8.5 ppm) and methyl group protons (δ 2.5–3.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight with <1 ppm error (e.g., calculated m/zm/z 175.0841 for C7H8N4C_7H_8N_4) .
  • X-ray crystallography: Resolve ambiguities in regiochemistry or tautomerism .

How do substituent positions (e.g., 6-methyl vs. 6-phenyl) influence biological activity?

Level: Advanced
Methodology:

  • Comparative SAR studies: Synthesize analogs with varying substituents (e.g., 6-methyl, 6-chloro, 6-phenyl) and assess activity against targets like kinases or receptors .
  • Data analysis: Use computational tools (e.g., molecular docking) to correlate steric/electronic effects with potency. For example, bulky groups at position 6 may hinder target binding, while methyl groups enhance solubility .

What strategies are effective for identifying biological targets of this compound?

Level: Advanced
Methodology:

  • Kinase profiling: Screen against kinase panels to identify inhibition (e.g., JAK/STAT pathways, as seen in pyrrolopyrimidine derivatives) .
  • Cellular assays: Use CRISPR-Cas9 knockdown or pull-down assays with biotinylated probes to isolate interacting proteins .
  • Transcriptomics: Compare gene expression profiles in treated vs. untreated cells to infer target pathways .

How should researchers address contradictions in structure-activity relationship (SAR) data?

Level: Advanced
Methodology:

  • Control experiments: Synthesize paired analogs (e.g., with/without the 4-amino group) to isolate substituent effects .
  • Statistical validation: Apply multivariate analysis to account for confounding variables (e.g., solubility, metabolic stability) .
  • Reproducibility checks: Verify results across multiple cell lines or in vivo models .

What methods optimize selectivity for designing analogs with reduced off-target effects?

Level: Advanced
Methodology:

  • Steric tuning: Introduce chiral centers (e.g., (R)- or (S)-configurations) to enhance target specificity, as seen in piperidine-substituted derivatives .
  • Prodrug strategies: Mask reactive groups (e.g., amino) with cleavable moieties to minimize non-specific interactions .

What purification techniques are most effective for isolating this compound?

Level: Basic
Methodology:

  • Column chromatography: Use silica gel with gradient elution (e.g., ethyl acetate/hexane) for intermediates .
  • Recrystallization: Employ methanol or ethanol for final product purification (>95% purity) .

How can the mechanism of action be validated experimentally?

Level: Advanced
Methodology:

  • Enzyme inhibition assays: Measure IC50_{50} values against purified enzymes (e.g., kinases) using fluorescence polarization .
  • Binding studies: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity .

How can regioselectivity challenges during synthesis be mitigated?

Level: Advanced
Methodology:

  • Directed metalation: Use directing groups (e.g., amino) to control substitution patterns during cyclization .
  • Protecting groups: Temporarily block reactive sites (e.g., NH2_2) to prevent undesired side reactions .

What approaches improve pharmacokinetic properties of analogs?

Level: Advanced
Methodology:

  • LogP optimization: Introduce hydrophilic groups (e.g., hydroxyl, fluorine) to balance solubility and membrane permeability .
  • Metabolic stability assays: Test liver microsome stability and identify metabolic hotspots via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 2
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6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.